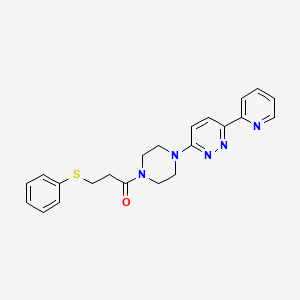

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylthio group, a pyridazinyl group, and a piperazinyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

3-phenylsulfanyl-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c28-22(11-17-29-18-6-2-1-3-7-18)27-15-13-26(14-16-27)21-10-9-20(24-25-21)19-8-4-5-12-23-19/h1-10,12H,11,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQJFDSRZVVFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CCSC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Phenylthio Intermediate: This step involves the reaction of a phenylthiol with an appropriate halogenated compound under basic conditions to form the phenylthio intermediate.

Pyridazinyl Group Introduction: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a pyridazinyl halide reacts with a nucleophile.

Piperazinyl Group Addition: The piperazinyl group is added via a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the phenylthio intermediate with the pyridazinyl-piperazinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinyl group can be reduced under suitable conditions to form dihydropyridazines.

Substitution: The piperazinyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the pyridazinyl group can produce dihydropyridazines.

Scientific Research Applications

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, while the pyridazinyl and piperazinyl groups can bind to specific receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: This compound is unique due to its specific combination of functional groups.

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.

3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.

Uniqueness

The uniqueness of 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Biological Activity

The compound 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets, including cancer and infectious diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenylthio derivatives with piperazine and pyridazine moieties. The structural framework is crucial for its biological activity, where the presence of specific functional groups influences its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing phenylthio groups have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AGS (gastric cancer) cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3a | MCF-7 | 5.0 | Apoptosis induction |

| 3b | AGS | 4.5 | Cell cycle arrest |

| 3c | HeLa | 6.2 | Oxidative stress |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. It demonstrated significant inhibitory activity with IC90 values in the low micromolar range, indicating potential as an anti-tubercular agent.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

The biological activity of 3-(Phenylthio)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Oxidative Stress Induction : The release of reactive oxygen species (ROS) has been noted, leading to cellular damage and death.

Case Study 1: Anticancer Efficacy

A study conducted on a series of phenylthio derivatives showed promising results in inhibiting growth in MCF-7 cells. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Tamoxifen, suggesting enhanced potency.

Case Study 2: Anti-Tubercular Activity

In a recent evaluation, the compound was tested against Mycobacterium tuberculosis H37Ra. The results indicated that it inhibited bacterial growth effectively, supporting further development as a potential anti-tubercular agent.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization steps. Key intermediates include functionalized pyridazine and piperazine derivatives. For example:

- Step 1 : Formation of the pyridazin-3-yl-piperazine core via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Step 2 : Introduction of the phenylthio group using thiolation reagents (e.g., Lawesson’s reagent) under inert conditions .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol yields >95% purity. LC-MS and ¹H/¹³C NMR validate structural integrity .

Basic: What analytical techniques are critical for confirming structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., piperazine ring conformation) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.18) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .

Basic: What safety protocols are essential during handling and storage?

- Handling : Use PPE (gloves, goggles), avoid inhalation of fine powders, and work in a fume hood due to potential sulfur-based byproducts .

- Storage : Store in airtight containers at -20°C under nitrogen to prevent oxidation of the phenylthio group .

Advanced: How can researchers identify biological targets and mechanisms of action?

- Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity against kinases linked to the pyridazine moiety .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to receptors (e.g., dopamine D2-like receptors due to piperazine pharmacophore) .

- Pathway Analysis : RNA-seq or phosphoproteomics after in vitro treatment (e.g., cancer cell lines) reveals modulated pathways (e.g., MAPK/ERK) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

- Analog Synthesis : Replace the phenylthio group with methylsulfonyl or halogenated thioethers to assess impact on solubility and target binding .

- Pharmacophore Mapping : Compare IC₅₀ values of analogs (e.g., pyridazine vs. pyrimidine cores) to prioritize structural motifs .

Advanced: How should researchers address contradictions in pharmacological data?

- Experimental Replication : Repeat assays (n ≥ 3) with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to differentiate true biological effects from noise .

Advanced: What computational methods predict stability in biological matrices?

- Metabolism Prediction : Use SwissADME or ADMET Predictor™ to identify metabolic soft spots (e.g., piperazine N-oxidation) .

- Plasma Stability Assays : Incubate compound in rat plasma (37°C, 24h) and quantify degradation via LC-MS/MS .

Advanced: How to design assays for evaluating off-target effects?

- Broad-Panel Screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., CEREP’s SafetyScreen44™) .

- Cytotoxicity Profiling : Use MTT assays on HEK293 and HepG2 cells to rule out nonspecific toxicity .

Advanced: What strategies validate environmental stability for disposal?

- Hydrolytic Stability : Incubate in buffers (pH 1–13, 37°C) and monitor degradation by HPLC .

- Photodegradation : Expose to UV light (λ = 254 nm) and quantify byproducts via GC-MS .

Advanced: How to benchmark this compound against structural analogs?

- Activity Comparison : Compile IC₅₀ values of analogs (e.g., triazolo-pyridazine derivatives) in target assays .

- Thermodynamic Solubility : Use shake-flask method (PBS, pH 7.4) to rank analogs for in vivo suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.